molecular formula C14H25NO3 B3102138 Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1415560-15-4

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3102138
CAS No.: 1415560-15-4
M. Wt: 255.35 g/mol
InChI Key: VUMAMSRWNDXSRV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a but-3-enyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the But-3-enyl Group: The but-3-enyl group can be introduced via a substitution reaction using a suitable alkylating agent.

    Addition of the Hydroxyl Group: The hydroxyl group can be added through a hydroxylation reaction, often using oxidizing agents.

    Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced through esterification or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the double bond in the but-3-enyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alkyl chain.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the but-3-enyl group.

    But-3-enyl 4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group.

    Tert-butyl 4-(but-3-enyl)piperidine-1-carboxylate: Lacks the hydroxyl group.

Uniqueness

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of all three functional groups (tert-butyl, but-3-enyl, and hydroxyl) on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl 4-but-3-enyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-6-7-14(17)8-10-15(11-9-14)12(16)18-13(2,3)4/h5,17H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMAMSRWNDXSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-bromobut-1-ene (10.9 g, 0.08 mol) and magnesium turnings (4.8 g, 0.2 mol) in dry tetrahydrofuran (80 mL) was added a crystal of iodine and the mixture was stirred at room temperature until complete reaction had occurred. To this mixture was added tert-butyl 4-oxopiperidine-1-carboxylate (7.7 g, 0.039 mol) in tetrahydrofuran (20 mL) at 0° C. After 1 h at 0° C., and 3 h at room temperature the reaction mixture was diluted with ammonium chloride solution and extracted with ethyl acetate. After drying over Na2SO4, the solvent was removed in vacuo and the residue was purified via flash chromatography with 25% ethyl acetate/hexane to afford the title compound 16B (3.63 g) as an oil. 1H NMR (CHLOROFORM-d) δ 5.84 (d, J=6.7 Hz, 1H), 4.89-5.11 (m, 2H), 3.16 (br. s., 2H), 2.16 (d, J=9.4 Hz, 2H), 1.48-1.66 (m, 6H), 1.45 (s, 9H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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